

A Comparative Guide to Confirming YF135-Mediated VHL Engagement

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Compound of Interest

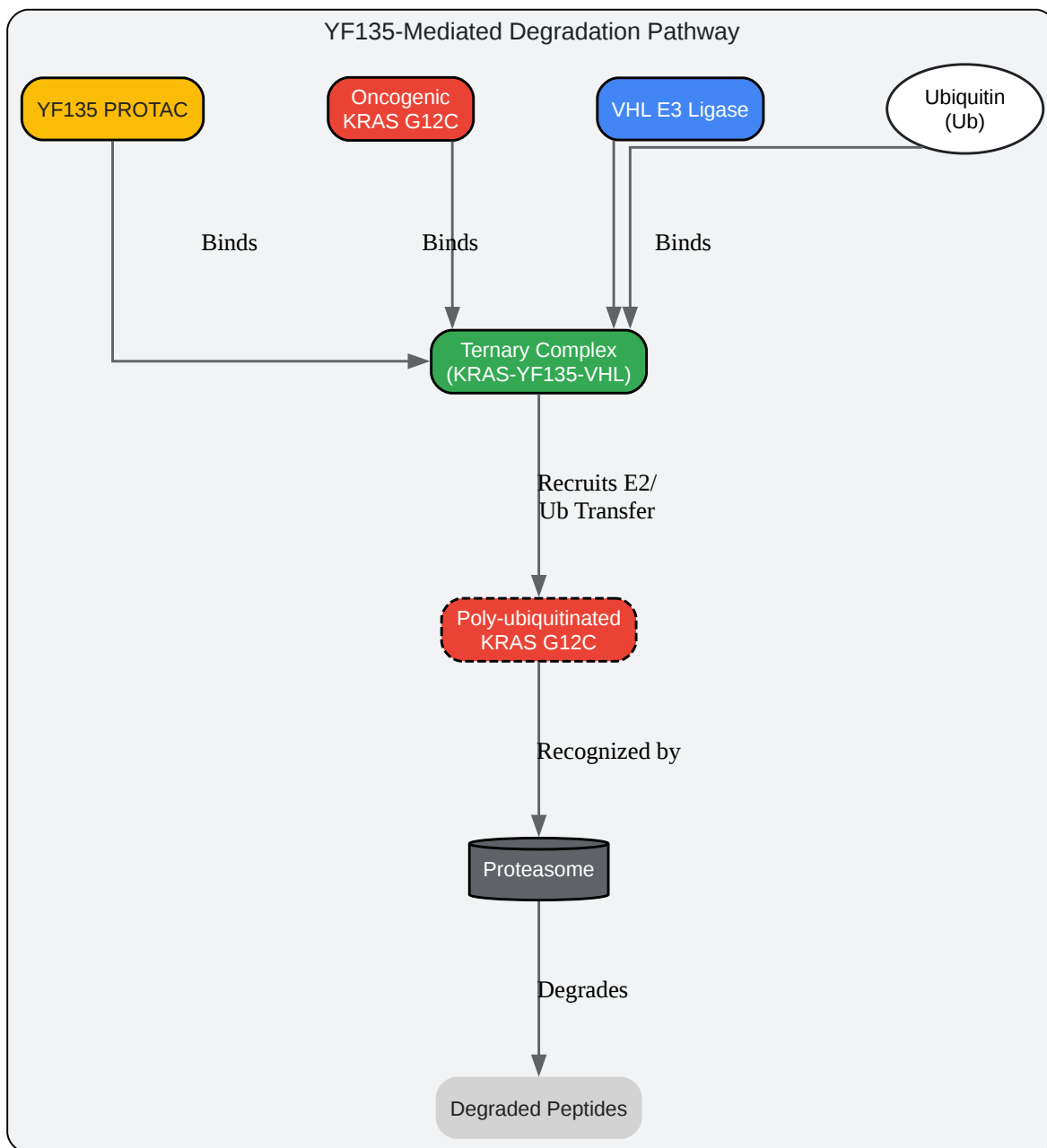
Compound Name: YF135

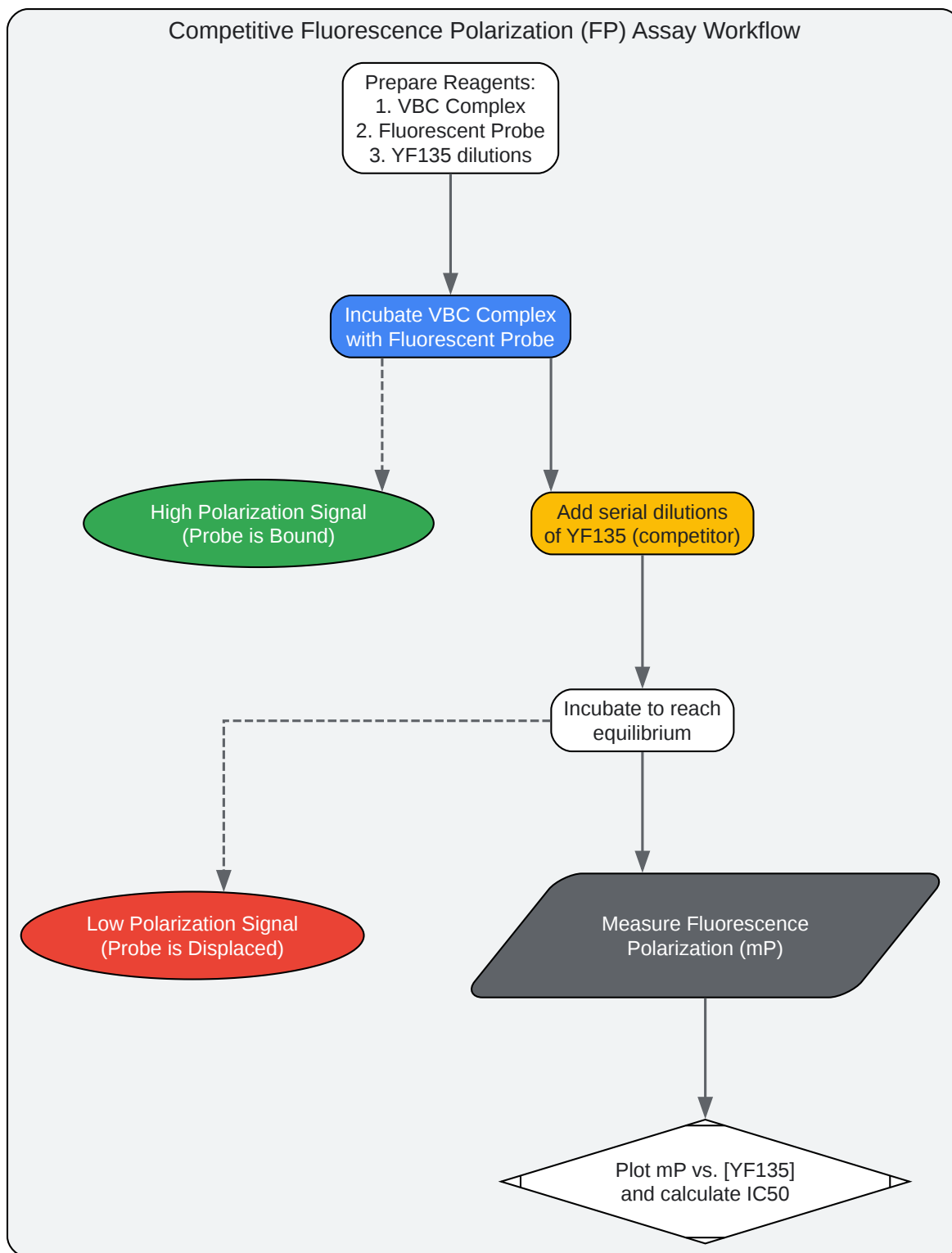
Cat. No.: B12402144

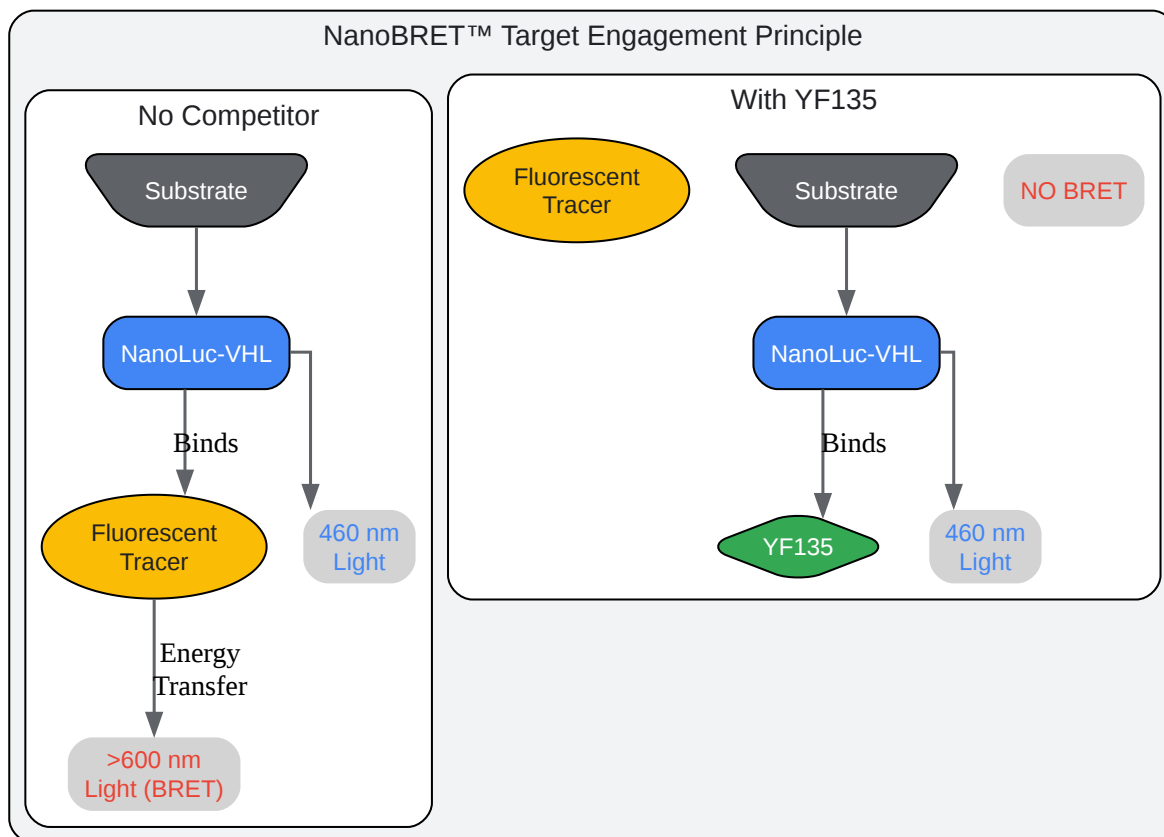
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For researchers in drug discovery and chemical biology, validating the direct interaction between a PROTAC (Proteolysis Targeting Chimera) and its recruited E3 ligase is a critical step in establishing its mechanism of action. **YF135** is a reversible-covalent PROTAC designed to induce the degradation of the oncogenic KRASG12C protein by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2][3]} This guide provides a comparative overview of key experimental methods to confirm and quantify the engagement of VHL by **YF135**, complete with detailed protocols and supporting data formats.

The core principle of **YF135**'s function is the formation of a ternary complex between KRASG12C, **YF135**, and VHL, leading to the ubiquitination and subsequent proteasomal degradation of KRASG12C.^{[1][2]} Therefore, confirming that the VHL-binding moiety of **YF135** directly engages the VHL protein is paramount.







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References

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- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
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